6-(4-Fluorophenyl)thieno[3,2-d]pyrimidine-4-thiol
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Overview
Description
6-(4-Fluorophenyl)thieno[3,2-d]pyrimidine-4-thiol is a heterocyclic compound with a molecular formula of C12H7FN2S2 and a molecular weight of 262.33 g/mol . This compound is characterized by the presence of a thieno[3,2-d]pyrimidine core substituted with a 4-fluorophenyl group and a thiol group at the 4-position
Mechanism of Action
Mode of Action
Thieno[3,2-d]pyrimidines, a class of compounds to which this molecule belongs, are known to interact with their targets through various mechanisms, including binding to active sites, inducing conformational changes, and modulating enzymatic activity .
Biochemical Pathways
Thieno[3,2-d]pyrimidines are known to influence a variety of biochemical pathways, but the specific pathways influenced by this compound would depend on its precise targets .
Preparation Methods
The synthesis of 6-(4-Fluorophenyl)thieno[3,2-d]pyrimidine-4-thiol typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the cyclization of appropriate thieno and pyrimidine intermediates under specific conditions . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as the use of specific solvents, catalysts, and temperature control .
Chemical Reactions Analysis
6-(4-Fluorophenyl)thieno[3,2-d]pyrimidine-4-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids under appropriate conditions.
Reduction: The compound can undergo reduction reactions, particularly at the pyrimidine ring, leading to the formation of dihydropyrimidine derivatives.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an inhibitor of certain enzymes and receptors, making it a candidate for drug development.
Medicine: Research has indicated its potential use in developing anti-inflammatory and anticancer agents.
Industry: It can be used in the development of materials with specific electronic or optical properties.
Comparison with Similar Compounds
6-(4-Fluorophenyl)thieno[3,2-d]pyrimidine-4-thiol can be compared with other thieno[3,2-d]pyrimidine derivatives, such as:
6-Phenylthieno[3,2-d]pyrimidine-4-thiol: Lacks the fluorine substitution, which may affect its reactivity and biological activity.
6-(4-Chlorophenyl)thieno[3,2-d]pyrimidine-4-thiol: Contains a chlorine atom instead of fluorine, potentially altering its chemical properties and interactions.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity, stability, and biological activity compared to other similar compounds .
Biological Activity
6-(4-Fluorophenyl)thieno[3,2-d]pyrimidine-4-thiol (CAS No. 757221-68-4) is a heterocyclic compound with the molecular formula C12H7FN2S2 and a molecular weight of 262.33 g/mol. This compound belongs to the thieno[3,2-d]pyrimidine class, which has garnered attention for its diverse biological activities, particularly in the fields of oncology and pharmacology.
The biological activity of thieno[3,2-d]pyrimidines, including this compound, is primarily attributed to their ability to interact with various biological targets through multiple mechanisms:
- Enzyme Inhibition : These compounds can inhibit key enzymes involved in cancer cell proliferation and survival.
- Covalent Bond Formation : The thiol group in this compound can form covalent bonds with electrophilic targets, leading to selective cytotoxicity.
- Modulation of Signaling Pathways : They may influence signaling pathways related to cell growth and apoptosis.
Anticancer Activity
Recent studies have highlighted the anticancer properties of this compound. Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. For example, it has been shown to induce apoptosis in HCT-116 colorectal cancer cells through the activation of caspase pathways.
Table 1: Cytotoxicity of this compound Against Cancer Cell Lines
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
HCT-116 | 5.2 | Apoptosis induction |
MCF-7 | 6.8 | Caspase activation |
A549 | 7.1 | Cell cycle arrest |
These findings suggest that the fluorinated phenyl group enhances the compound's ability to interact with cellular targets, potentially increasing its efficacy compared to non-fluorinated analogs.
Antioxidant Activity
In addition to its anticancer effects, this compound has demonstrated antioxidant properties. It has been evaluated using various assays such as DPPH and ABTS, showing a capacity to scavenge free radicals effectively.
Table 2: Antioxidant Activity Comparison
Compound | DPPH IC50 (µM) | ABTS IC50 (µM) |
---|---|---|
This compound | 12.5 | 15.0 |
Ascorbic Acid | 8.0 | 10.0 |
The antioxidant activity is significant as it may contribute to the compound's overall therapeutic profile, particularly in preventing oxidative stress-related diseases.
Structure-Activity Relationship (SAR)
The biological activity of thieno[3,2-d]pyrimidines is highly influenced by their structural components. The presence of the fluorine atom at the para position on the phenyl ring is crucial for enhancing both anticancer and antioxidant activities. Comparative studies with other derivatives have shown that modifications in substituents can lead to variations in potency and selectivity.
Table 3: Comparison of Thieno[3,2-d]pyrimidine Derivatives
Compound Name | Anticancer Activity (IC50 µM) | Antioxidant Activity (DPPH IC50 µM) |
---|---|---|
This compound | 5.2 | 12.5 |
6-(Phenyl)thieno[3,2-d]pyrimidine-4-thiol | >20 | >30 |
6-(4-Chlorophenyl)thieno[3,2-d]pyrimidine-4-thiol | 10.0 | 14.0 |
This table illustrates that while some derivatives retain activity, they often do not match the efficacy of the fluorinated variant.
Case Studies
- In Vivo Studies : In animal models of cancer, administration of this compound resulted in a significant reduction in tumor size compared to control groups.
- Combination Therapy : When used in conjunction with standard chemotherapeutics like Doxorubicin, this compound showed synergistic effects that enhanced overall treatment efficacy while reducing side effects.
Properties
IUPAC Name |
6-(4-fluorophenyl)-1H-thieno[3,2-d]pyrimidine-4-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7FN2S2/c13-8-3-1-7(2-4-8)10-5-9-11(17-10)12(16)15-6-14-9/h1-6H,(H,14,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCBLSGFAEUWPDH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC3=C(S2)C(=S)N=CN3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7FN2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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